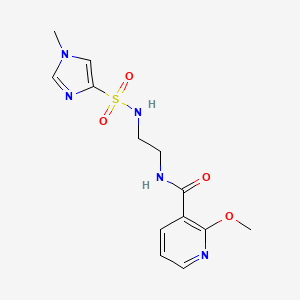

2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

2-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4S/c1-18-8-11(16-9-18)23(20,21)17-7-6-14-12(19)10-4-3-5-15-13(10)22-2/h3-5,8-9,17H,6-7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZFQRAMZUFRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=C(N=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the imidazole sulfonamide: This can be achieved by reacting 1-methyl-1H-imidazole with a sulfonyl chloride under basic conditions.

Attachment of the ethyl linker: This step involves the reaction of the imidazole sulfonamide with an ethylating agent.

Coupling with nicotinamide: The final step involves coupling the intermediate with 2-methoxy nicotinic acid or its derivatives under amide bond-forming conditions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Aplicaciones Científicas De Investigación

2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Biology: It can serve as a probe to study biological processes involving nicotinamide derivatives.

Materials Science: It can be used in the synthesis of novel materials with specific electronic or photophysical properties.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole sulfonamide moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of its targets. The nicotinamide core can participate in redox reactions, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-methoxy-N-(2-(1H-imidazole-4-sulfonamido)ethyl)nicotinamide: Lacks the methyl group on the imidazole ring.

2-methoxy-N-(2-(1-methyl-1H-imidazole-4-carboxamido)ethyl)nicotinamide: Contains a carboxamide group instead of a sulfonamide.

Uniqueness

The presence of the 1-methyl-1H-imidazole-4-sulfonamido moiety in 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to specific biological activities and applications that are not observed with other derivatives.

Actividad Biológica

2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an antibacterial and antifungal agent. This compound features a complex structure that includes a nicotinamide core, an imidazole ring, and a sulfonamide group, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄O₄S. The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, particularly through the sulfonamide moiety, which can mimic natural substrates.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking their natural substrates. The imidazole ring and the sulfonamide group are critical for this interaction, potentially disrupting essential biochemical processes within microbial cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit enzyme activity makes it a candidate for developing therapeutics targeting resistant bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds. For example:

- Study on Antibacterial Activity : Jain et al. synthesized imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli, demonstrating promising results comparable to standard antibiotics .

- Inhibition Studies : Compounds with similar structures have shown selective inhibition against carbonic anhydrases (CAs), which are important targets in cancer therapy . Notably, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent biological activity.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| This compound | Antibacterial, Antifungal | TBD |

| N-(2-methoxyphenyl)-imidazole sulfonamide | Antibacterial | 0.12 - 2.78 μM |

| N-(4-substituted phenyl)-imidazole | Antimicrobial | TBD |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including nicotinamide derivatization and sulfonamide coupling. Key steps include:

- Nicotinamide Activation : Use coupling agents like EDC/HOBt for amide bond formation between the methoxy-nicotinamide core and the ethylenediamine linker.

- Sulfonamide Introduction : React 1-methyl-1H-imidazole-4-sulfonyl chloride with the ethylenediamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (methanol/water) to isolate the final compound. Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Q. What analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.9 ppm for OCH₃), imidazole protons (δ 7.5–8.0 ppm), and sulfonamide NH (δ ~8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 396.1234) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. For example, measure IC₅₀ values against cancer-related kinases (e.g., PI3K or EGFR) .

- Cellular Uptake Studies : Use fluorescent labeling (e.g., BODIPY tags) to assess permeability in Caco-2 cell monolayers .

- Toxicity Screening : Perform MTT assays on HEK-293 cells to evaluate cytotoxicity at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental NMR data to validate charge distribution .

- Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Refine poses using molecular dynamics (AMBER force field) and calculate binding free energies (MM-PBSA) .

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and assess activity shifts. For example, fluorine substitution at the imidazole ring enhances metabolic stability .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data. Validate models with leave-one-out cross-validation (q² > 0.5) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected bioactivity)?

- Methodological Answer :

- Experimental Validation : Re-test synthesis intermediates for impurities (e.g., via LC-MS) that may alter activity. For example, trace palladium from Suzuki couplings can inhibit enzymes .

- DFT Error Analysis : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess conformational flexibility. Solvent effects (PCM model) may reconcile discrepancies in dipole moments .

- Crystallographic Validation : Solve the X-ray structure (SHELX software) to confirm protonation states and tautomeric forms of the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.